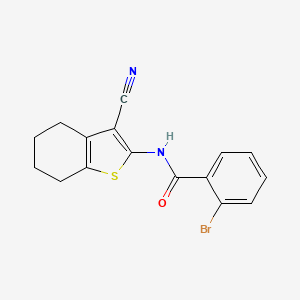

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Beschreibung

2-Bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 312756-45-9) is a brominated benzamide derivative with the molecular formula C₁₆H₁₃BrN₂OS and a molecular weight of 361.26 g/mol . Its structure comprises a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a benzamide moiety bearing a bromine atom at the ortho position. This compound belongs to a class of 2-aminothiophene derivatives, which are widely explored in pharmaceutical and agrochemical research due to their diverse bioactivity .

Eigenschaften

IUPAC Name |

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c17-13-7-3-1-6-11(13)15(20)19-16-12(9-18)10-5-2-4-8-14(10)21-16/h1,3,6-7H,2,4-5,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVJDJGOECBNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the bromo substituent. The final step involves the formation of the benzamide linkage.

Preparation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophene derivatives and appropriate electrophiles.

Introduction of Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Bromination: The bromo substituent is typically introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS).

Formation of Benzamide Linkage: The final step involves the coupling of the benzothiophene derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at the 2-position of the benzamide moiety is a primary site for nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from adjacent groups.

-

The cyano group at the 3-position of the tetrahydrobenzothiophene ring enhances electrophilicity at the bromine site, facilitating substitution .

-

Competitive side reactions (e.g., ring oxidation) occur under strongly acidic conditions, reducing yields .

Reduction Reactions

The cyano group and tetrahydrobenzothiophene ring are susceptible to reduction.

-

Selective reduction of the cyano group requires careful control of reaction time and catalyst loading .

Hydrolysis Reactions

The benzamide and cyano groups undergo hydrolysis under acidic or basic conditions.

Oxidation Reactions

The tetrahydrobenzothiophene ring undergoes oxidation to form sulfoxide or sulfone derivatives.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions.

Stability Under Biological Conditions

Studies indicate moderate stability in physiological buffers (pH 7.4, 37°C), with a half-life of 12–24 hours . Degradation pathways include:

-

Hydrolysis : Benzamide cleavage dominates in acidic environments (e.g., lysosomal pH 4.5) .

-

Oxidative Metabolism : CYP450 enzymes catalyze sulfoxidation and N-dealkylation .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique reactivity patterns:

Key Research Insights

-

The compound’s bromine atom exhibits higher reactivity in cross-coupling reactions compared to chlorinated analogues .

-

Steric hindrance from the tetrahydrobenzothiophene ring limits nucleophilic attack at the cyano group .

-

Computational studies (DFT) predict favorable thermodynamics for sulfone formation over sulfoxide.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that benzothiophene derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives of benzothiophenes were synthesized and tested, showing promising results comparable to standard antibiotics . The structural features of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide contribute to its efficacy as an antimicrobial agent.

Anticancer Properties

The compound's ability to inhibit specific cancer cell lines has been investigated. Benzothiophene derivatives are known to interact with various biological targets involved in cancer progression. Studies have suggested that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth . Further research is warranted to elucidate the precise mechanisms through which this compound exerts its anticancer effects.

Chemical Probes

Biological Research

The compound serves as a useful chemical probe in biological studies due to its ability to selectively bind to certain biological targets. This property makes it valuable for understanding cellular processes and disease mechanisms. For instance, it can be utilized to explore pathways involved in inflammation or cancer progression by serving as an inhibitor or modulator of specific enzymes or receptors .

Material Science

Organic Electronics

The unique electronic properties of benzothiophene derivatives position them as potential materials for organic semiconductors. The incorporation of cyano groups enhances electron-withdrawing capabilities, which can improve the charge transport properties of organic materials used in electronic devices . Research into the use of such compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells is ongoing.

Synthesis and Characterization

The synthesis of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

-

Antibacterial Evaluation

A series of benzothiophene derivatives were synthesized and tested for antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics . -

Cancer Cell Line Studies

In vitro studies demonstrated that compounds related to 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and bromo groups can enhance the compound’s binding affinity and specificity through various interactions, including hydrogen bonding and halogen bonding.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Physicochemical and Crystallographic Properties

- Target Compound: No crystallographic data is provided, but its benzamide analog (CAS 23903-48-2) crystallizes in a monoclinic system (space group P2₁/c) with a half-chair conformation of the tetrahydrobenzothiophene ring . Bromine’s larger atomic radius compared to hydrogen or chlorine may influence packing efficiency and melting points.

- N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide: Exhibits intramolecular N–H⋯O hydrogen bonding and weak π-π stacking (centroid separation = 3.90 Å), which stabilize its crystal structure .

Biologische Aktivität

2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H19BrN2O4S

- Molecular Weight : 451.33 g/mol

- CAS Number : 1284156-83-7

The biological activity of 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets in various biological pathways. The compound may inhibit certain enzymes or receptors involved in disease processes.

Proposed Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes that play critical roles in cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activity that is implicated in inflammatory responses and other pathological conditions.

Biological Activity

Research indicates that 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exhibits various biological activities:

Anticancer Activity

Studies have demonstrated that compounds similar to 2-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can inhibit the growth of cancer cells. For instance:

- Cell Lines Tested : Various human cancer cell lines including breast cancer and lymphoma.

- Mechanism : Inhibition of cell cycle progression and induction of apoptosis were observed.

Case Studies

Several studies highlight the biological implications of related compounds:

- Study on Benzamide Derivatives :

- Antiviral Screening :

Data Table: Biological Activities of Related Compounds

Q & A

Q. How can scale-up synthesis maintain reproducibility while minimizing side reactions?

- Methodological Answer : Optimize mixing efficiency (e.g., overhead stirring) and temperature control (±2°C). Pilot batches (1–10 g) identify critical process parameters (CPPs), such as reaction time and solvent purity. In-line FTIR monitors intermediate formation to halt reactions at >90% completion .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo models?

Q. What statistical methods are appropriate for validating crystallographic refinement results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.